Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid
Description
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid is a pyrrolidine-derived compound featuring a bicyclic structure with stereochemical specificity at the 2R and 3R positions. Key structural attributes include:
- Boc protection: The tert-butoxycarbonyl (Boc) group at the 1-position enhances stability during synthetic processes, particularly in peptide chemistry .
- Stereochemistry: The (2R,3R) configuration influences molecular interactions, making it relevant for asymmetric synthesis or chiral recognition .
This compound is primarily utilized in organic synthesis and medicinal chemistry as a building block for complex molecules, leveraging its rigid backbone and functional versatility.
Properties
Molecular Formula |
C12H19NO6 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(2R,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-6-8(10(16)17)7(9(14)15)5-13(6)11(18)19-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)(H,16,17)/t6-,7?,8+/m1/s1 |
InChI Key |
BZPYWCOIPDEMJS-QUFPSDLASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1C(C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistency and efficiency. The use of these systems allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical transformations. This selective deprotection is crucial in multi-step synthesis processes, allowing for the sequential construction of complex molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous pyrrolidine derivatives from the Catalog of Rare Chemicals (2017) and other literature sources. Below is a detailed analysis of structural, functional, and synthetic differences:
Structural and Functional Comparisons
Key Observations:
Substituent Effects: Methyl vs. Carboxylic Acids vs. Esters: Dual carboxylic acids (C3/C4) increase acidity and hydrogen-bonding capacity relative to ester-containing analogs (e.g., (3S,4R)-4-phenyl derivative), favoring applications in metal chelation or pH-sensitive reactions .
Stereochemical Impact :
- The (2R,3R) configuration distinguishes the compound from (2S,3S) or (3S,4R) isomers, which may exhibit divergent binding affinities in enantioselective processes .
Boc Protection :
- Unlike ethyl ester-protected derivatives (e.g., (2S,3R)-cis-3-methyl-L-proline ethyl ester), the Boc group offers orthogonal deprotection strategies, critical for stepwise synthesis .
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